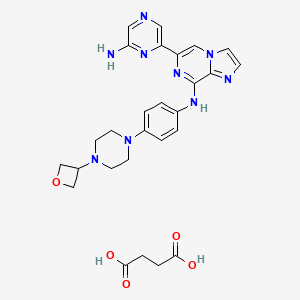

Lanraplenib monosuccinate

Beschreibung

The exact mass of the compound Lanraplenib (monosuccinate) is 561.24481512 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N9O.C4H6O4/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18;5-3(6)1-2-4(7)8/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29);1-2H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFRSTNNWJHWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N9O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lanraplenib Monosuccinate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib (B608459) (GS-9876) is a potent and highly selective, orally active inhibitor of the Spleen Tyrosine Kinase (SYK).[1][2] Developed as a second-generation SYK inhibitor, it offers a once-daily dosing regimen and avoids the drug-drug interactions with proton pump inhibitors observed with its predecessor, entospletinib.[3][4] Lanraplenib is under investigation for the treatment of various autoimmune and inflammatory diseases, as well as certain hematological malignancies.[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of lanraplenib monosuccinate, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

SYK is a nonreceptor cytoplasmic tyrosine kinase that plays a pivotal role in mediating immunoreceptor signaling in a multitude of immune cells, including B-cells, mast cells, monocytes, and macrophages.[3] It is a critical component of the signaling cascade downstream of the B cell receptor (BCR), Fc-epsilon receptors (FcεR), and Fc-gamma receptors (FcγR).[3] By inhibiting SYK, lanraplenib effectively modulates immune cell activation, proliferation, and the release of pro-inflammatory mediators.

Core Mechanism of Action: SYK Inhibition

Lanraplenib exerts its therapeutic effects by directly binding to and inhibiting the enzymatic activity of Spleen Tyrosine Kinase (SYK). This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that are crucial for the function of various immune cells.

Biochemical and Cellular Potency

Lanraplenib has demonstrated potent inhibition of SYK in both biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

| Parameter | Value | Assay System | Reference |

| IC50 | 9.5 nM | Cell-free SYK assay | [1][2][6][7][8] |

| IC50 | 6.2 nM | Cell-free SYK assay | [9] |

Table 1: Biochemical Inhibition of SYK by Lanraplenib.

| Cell Type | Stimulus | Endpoint | EC50 (nM) | Reference |

| Human B cells | anti-IgM | Phosphorylation of AKT, BLNK, BTK, ERK, MEK, PKCδ | 24–51 | [1][2][6][7] |

| Human B cells | anti-IgM | CD69 Expression | 112 ± 10 | [1][2][6][7] |

| Human B cells | anti-IgM | CD86 Expression | 164 ± 15 | [1][2][6][7] |

| Human B cells | anti-IgM / anti-CD40 | Proliferation | 108 ± 55 | [1][2][6][7][9] |

| Human Macrophages | Immune Complex (IC) | TNFα Release | 121 ± 77 | [1][2][6][7] |

| Human Macrophages | Immune Complex (IC) | IL-1β Release | 9 ± 17 | [1][2][6][7] |

| Human Macrophages | Immune Complex (IC) | IL-6 Release | 700 | [9] |

| Human T cells | anti-CD3 / anti-CD28 | Proliferation | 1291 ± 398 | [1] |

Table 2: Cellular Activity of Lanraplenib.

Signaling Pathway Modulation

The inhibition of SYK by lanraplenib leads to the disruption of key downstream signaling pathways involved in immune cell function.

B-Cell Receptor (BCR) Signaling

In B-cells, SYK is essential for transducing signals from the B-cell receptor (BCR) upon antigen binding. Lanraplenib's inhibition of SYK blocks the phosphorylation of critical downstream signaling molecules.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Lanraplenib on SYK.

Fc Receptor (FcR) Signaling in Myeloid Cells

In myeloid cells such as macrophages, SYK mediates signaling from Fc receptors, which are involved in phagocytosis and the release of inflammatory cytokines. Lanraplenib's inhibition of SYK in these cells leads to a reduction in the production of pro-inflammatory cytokines like TNFα and IL-1β.[1][2][6][7]

Caption: Fc Receptor (FcR) signaling in myeloid cells and the inhibitory effect of Lanraplenib.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the characterization of lanraplenib.

SYK Kinase Assay (Cell-Free)

-

Objective: To determine the direct inhibitory effect of lanraplenib on SYK enzyme activity.

-

Methodology:

-

Recombinant human SYK enzyme is incubated with a specific peptide substrate and ATP.

-

Lanraplenib at various concentrations is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or radiometric assay.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the lanraplenib concentration.

-

B-Cell Proliferation Assay

-

Objective: To assess the effect of lanraplenib on B-cell proliferation.

-

Methodology:

-

Primary human B-cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

Cells are cultured in the presence of B-cell stimuli, such as anti-IgM and anti-CD40 antibodies, to induce proliferation.

-

Lanraplenib is added to the cultures at a range of concentrations.

-

After an incubation period (typically 3-5 days), cell proliferation is measured using methods such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTS or WST-1).

-

EC50 values are determined from the dose-response curve.

-

Cytokine Release Assay from Macrophages

-

Objective: To measure the impact of lanraplenib on the release of pro-inflammatory cytokines from macrophages.

-

Methodology:

-

Human monocytes are isolated from PBMCs and differentiated into macrophages.

-

Macrophages are pre-incubated with different concentrations of lanraplenib.

-

The cells are then stimulated with immune complexes (ICs) to induce cytokine production.

-

After an appropriate incubation time, the cell culture supernatants are collected.

-

The concentrations of cytokines such as TNFα and IL-1β in the supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

EC50 values are calculated based on the inhibition of cytokine release.

-

In Vivo Murine Model of Lupus Nephritis (NZB/W F1 mice)

-

Objective: To evaluate the in vivo efficacy of lanraplenib in a preclinical model of systemic lupus erythematosus (SLE).

-

Methodology:

-

New Zealand Black/White (NZB/W) F1 mice, which spontaneously develop a lupus-like disease, are used.

-

Treatment with lanraplenib, a vehicle control, or a positive control (e.g., cyclophosphamide) is initiated at a specific age or disease stage.

-

Key disease parameters are monitored over time, including proteinuria, blood urea (B33335) nitrogen (BUN) levels, and overall survival.

-

At the end of the study, kidneys are harvested for histopathological analysis to assess glomerulopathy, immune complex deposition (IgG), and inflammation.

-

Splenocytes can be analyzed by flow cytometry to evaluate changes in B cell and T cell populations.

-

Caption: Experimental workflow for evaluating Lanraplenib in a murine model of lupus nephritis.

Conclusion

This compound is a potent and selective inhibitor of SYK that effectively modulates immune responses by blocking key signaling pathways in B-cells and myeloid cells. Its mechanism of action, characterized by the inhibition of SYK-mediated phosphorylation and subsequent downstream signaling, translates to reduced immune cell activation, proliferation, and inflammatory cytokine release. Preclinical and in vitro data strongly support its therapeutic potential in a range of autoimmune and inflammatory conditions. Further clinical investigations will continue to delineate its efficacy and safety profile in various patient populations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tipranks.com [tipranks.com]

- 6. xcessbio.com [xcessbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound (GS-9876 monosuccinate) | Syk Inhibitor | DC Chemicals [dcchemicals.com]

- 9. caymanchem.com [caymanchem.com]

Lanraplenib Monosuccinate: A Deep Dive into Selective SYK Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Spleen Tyrosine Kinase (SYK) has emerged as a critical regulator of intracellular signaling pathways in a multitude of immune cells. Its pivotal role in driving cellular responses, including proliferation, differentiation, and the release of inflammatory mediators, has positioned it as a compelling therapeutic target for a range of autoimmune diseases and hematological malignancies. Lanraplenib (B608459) monosuccinate (GS-9876), a potent and highly selective, orally active inhibitor of SYK, represents a significant advancement in the targeted modulation of these pathways. This technical guide provides an in-depth overview of Lanraplenib, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

Mechanism of Action: Selective SYK Inhibition

Lanraplenib exerts its therapeutic effect by selectively binding to the ATP-binding site of SYK, thereby preventing its phosphorylation and subsequent activation.[1] This inhibition disrupts downstream signaling cascades initiated by various immunoreceptors, including B-cell receptors (BCR), Fc receptors, and glycoprotein (B1211001) VI (GPVI) on platelets.[2][3][4] By blocking SYK, Lanraplenib effectively dampens the overactive immune responses characteristic of many autoimmune and inflammatory conditions.[1]

The activation of SYK is a key event in numerous cellular processes. In B-cells, SYK is essential for signaling downstream of the BCR, which is crucial for B-cell activation, proliferation, and antibody production.[5] In mast cells and other myeloid cells, SYK mediates signaling from Fc receptors, leading to the release of inflammatory cytokines and other mediators.[1] Lanraplenib's ability to potently inhibit these SYK-dependent pathways underscores its broad therapeutic potential.

Quantitative Efficacy of Lanraplenib

The inhibitory activity of Lanraplenib has been quantified in a variety of in vitro assays, demonstrating its high potency and selectivity for SYK.

| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |

| Biochemical Assay | Recombinant SYK Enzyme | IC50 | 9.5 nM | [2][3][4] |

| Cell-Based Assays | ||||

| B-Cell Signaling | Anti-IgM Stimulated Human B-Cells (Phosphorylation of AKT, BLNK, BTK, ERK, MEK, PKCδ) | EC50 | 24-51 nM | [2][3] |

| B-Cell Activation | Anti-IgM Mediated CD69 Expression on B-Cells | EC50 | 112 ± 10 nM | [2][3] |

| Anti-IgM Mediated CD86 Expression on B-Cells | EC50 | 164 ± 15 nM | [2][3] | |

| B-Cell Proliferation | Anti-IgM/Anti-CD40 Co-stimulated B-Cell Proliferation | EC50 | 108 ± 55 nM | [2][3] |

| Macrophage Activity | Immune Complex-Stimulated TNFα Release from Human Macrophages | EC50 | 121 ± 77 nM | [2][3] |

| Immune Complex-Stimulated IL-1β Release from Human Macrophages | EC50 | 9 ± 17 nM | [2][3] | |

| T-Cell Proliferation | Anti-CD3/Anti-CD28 Stimulated T-Cell Proliferation | EC50 | 1291 ± 398 nM | [2] |

Clinical Development

Lanraplenib has been evaluated in several Phase II clinical trials for various autoimmune indications, including cutaneous lupus erythematosus (CLE), lupus membranous nephropathy (LMN), and Sjögren's syndrome.

| Clinical Trial Identifier | Indication | Key Findings | Reference(s) |

| NCT03134222 | Cutaneous Lupus Erythematosus (CLE) | The primary endpoint (change in CLASI-A score at week 12) was not met. The least squares mean CLASI-A score change from baseline was -4.5 for Lanraplenib vs. -5.5 for placebo.[6][7] | [6][7][8] |

| NCT03285711 | Lupus Membranous Nephropathy (LMN) | Limited conclusions could be drawn due to the small number of patients. No significant reduction in 24-hour urine protein was observed in the Lanraplenib group, which had a high dropout rate.[1][2][3][9][10][11] | [1][2][9][10] |

| NCT03100942 | Sjögren's Syndrome | The primary endpoint was not met. At week 12, 42.3% of the Lanraplenib group achieved the primary endpoint vs. 26.7% of the placebo group (P = 0.16).[4][12][13][14] | [12][13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Lanraplenib.

In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant SYK enzyme

-

SYK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[15]

-

Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Lanraplenib monosuccinate (or other inhibitors) dissolved in DMSO

-

ADP-Glo™ Reagent (Promega)[15]

-

Kinase Detection Reagent (Promega)[15]

-

White, opaque 384-well plates

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of Lanraplenib in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Dilute the recombinant SYK enzyme to the desired working concentration in cold Kinase Buffer.

-

Prepare a 2X Substrate/ATP mix in Kinase Buffer.

-

-

Assay Plate Setup:

-

Kinase Reaction:

-

ADP Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

B-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of B-cells by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.

Materials:

-

Isolated human primary B-cells

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

CFSE (CellTrace™ CFSE Cell Proliferation Kit, Thermo Fisher Scientific)

-

Anti-IgM antibody

-

Anti-CD40 antibody

-

This compound

-

Flow cytometer

Procedure:

-

Cell Labeling:

-

Resuspend B-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS containing 0.1% BSA.

-

Add an equal volume of 2X CFSE staining solution (e.g., 10 µM for a final concentration of 5 µM) to the cell suspension.[16]

-

Incubate for 10 minutes at 37°C.[16]

-

Quench the staining by adding 5 volumes of ice-cold culture medium.

-

Wash the cells three times with complete culture medium.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled B-cells in complete culture medium.

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of Lanraplenib or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with anti-IgM and anti-CD40 antibodies.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Acquire the cells on a flow cytometer equipped with a 488 nm laser.

-

Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Quantify the percentage of proliferated cells and the proliferation index for each condition.

-

Analysis of B-Cell Activation Markers (CD69 and CD86) by Flow Cytometry

This protocol details the measurement of cell surface activation markers on B-cells following stimulation.

Materials:

-

Isolated human primary B-cells

-

RPMI-1640 medium

-

Anti-IgM antibody

-

This compound

-

Fluorochrome-conjugated antibodies against human CD19, CD69, and CD86

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate primary B-cells in a 96-well plate in RPMI-1640 medium.

-

Pre-incubate the cells with various concentrations of Lanraplenib or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with anti-IgM antibody.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Antibody Staining:

-

Harvest the cells and wash with flow cytometry staining buffer.

-

Resuspend the cells in staining buffer containing fluorochrome-conjugated antibodies against CD19, CD69, and CD86.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with staining buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in staining buffer.

-

Acquire the cells on a flow cytometer.

-

Gate on the CD19-positive B-cell population.

-

Analyze the expression levels (e.g., mean fluorescence intensity or percentage of positive cells) of CD69 and CD86 within the B-cell gate.

-

Macrophage Cytokine Release Assay (TNFα and IL-1β)

This assay measures the release of pro-inflammatory cytokines from macrophages stimulated with immune complexes.

Materials:

-

Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1 differentiated with PMA)

-

Complete culture medium

-

Immune complexes (e.g., aggregated human IgG)

-

This compound

-

ELISA kits for human TNFα and IL-1β

Procedure:

-

Cell Culture and Treatment:

-

Plate macrophages in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of Lanraplenib or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with immune complexes.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet any detached cells.

-

Carefully collect the culture supernatants.

-

-

ELISA:

-

Perform ELISAs for TNFα and IL-1β on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader.

-

-

Data Analysis:

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Determine the EC50 value of Lanraplenib for the inhibition of cytokine release.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the central role of SYK in immune cell signaling and the mechanism of its inhibition by Lanraplenib.

Caption: SYK signaling pathway and inhibition by Lanraplenib.

Caption: General experimental workflow for Lanraplenib characterization.

Conclusion

This compound is a potent and selective inhibitor of SYK with well-characterized in vitro activity. By targeting a key node in immune cell signaling, Lanraplenib offers a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and advance the therapeutic application of SYK inhibition. While Phase II clinical trial results have been mixed, further investigation into patient selection and combination therapies may yet unlock the full potential of this targeted therapeutic.

References

- 1. rmdopen.bmj.com [rmdopen.bmj.com]

- 2. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and lanraplenib in patients with lupus membranous nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 6. Filgotinib or lanraplenib in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and lanraplenib in patients with lupus membranous nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and lanraplenib in patients with lupus membranous nephropathy | CiNii Research [cir.nii.ac.jp]

- 12. Safety and efficacy of filgotinib, lanraplenib and tirabrutinib in Sjögren's syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. promega.com [promega.com]

- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

Lanraplenib Monosuccinate: A Technical Guide to a Selective Spleen Tyrosine Kinase (SYK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanraplenib monosuccinate, a potent and selective, orally available inhibitor of spleen tyrosine kinase (SYK), is under investigation for the treatment of a range of autoimmune diseases and certain cancers. SYK is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, playing a key role in the activation and survival of immune cells such as B cells and macrophages. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, key experimental data, and detailed protocols for relevant in vitro and in vivo assays.

Chemical Identity

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | GS-9876 monosuccinate |

| CAS Number | 1800046-97-2[1][2] |

| Molecular Formula | C27H31N9O5[2] |

| Molecular Weight | 561.59 g/mol [2] |

| Chemical Name | 6-[8-({4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]pyrazin-2-amine; butanedioic acid[2] |

| Parent Compound (Lanraplenib) | CAS: 1800046-95-0[3][4] |

| Succinate Salt (2:3) | CAS: 1800047-00-0[5] |

Mechanism of Action

Lanraplenib is a selective and potent ATP-competitive inhibitor of spleen tyrosine kinase (SYK).[6] SYK is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in signaling pathways of immune cells.[7] Upon ligation of immunoreceptors like the B-cell receptor (BCR) or Fc receptors on macrophages, SYK is activated and initiates a signaling cascade.[7] This cascade involves the phosphorylation of downstream targets such as B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCγ2), leading to the activation of multiple signaling pathways, including phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways.[7]

By inhibiting SYK, Lanraplenib effectively blocks these downstream signaling events. This leads to the inhibition of B-cell activation, proliferation, and survival, as well as the reduction of pro-inflammatory cytokine release from macrophages.[6][8][9]

Quantitative In Vitro Data

The following tables summarize the in vitro potency of Lanraplenib in various assays.

Table 1: Kinase Inhibition

| Target | Assay Type | IC50 (nM) |

| SYK | Cell-free assay | 9.5[1][2][3][8] |

| SYK | Kinase assay | 6.2[4] |

| JAK2 | Kinase assay | 120[4] |

Table 2: B-Cell Functional Assays

| Assay | Cell Type | EC50 (nM) |

| Inhibition of anti-IgM stimulated phosphorylation of AKT, BLNK, BTK, ERK, MEK, PKCδ | Human B cells | 24-51[1][2][3][8] |

| Inhibition of anti-IgM mediated CD69 expression | Human B cells | 112 ± 10[1][2][3][8] |

| Inhibition of anti-IgM mediated CD86 expression | Human B cells | 164 ± 15[1][2][3][8] |

| Inhibition of anti-IgM/anti-CD40 co-stimulated B cell proliferation | Human B cells | 108 ± 55[1][2][3][8] |

| Inhibition of anti-CD3/anti-CD28 stimulated T cell proliferation | Human T cells | 1291 ± 398[8] |

Table 3: Macrophage Functional Assays

| Assay | Cell Type | EC50 (nM) |

| Inhibition of immune complex-stimulated TNFα release | Human macrophages | 121 ± 77[1][2][3][8] |

| Inhibition of immune complex-stimulated IL-1β release | Human macrophages | 9 ± 17[1][2][3][8] |

| Inhibition of immune complex-stimulated IL-6 release | Human macrophages | 700[4] |

Key In Vivo Data: NZB/W Mouse Model of Lupus Nephritis

Lanraplenib has been evaluated in the New Zealand black/white (NZB/W) murine model, which spontaneously develops a disease that mimics human systemic lupus erythematosus (SLE) and lupus nephritis (LN).

Table 4: Efficacy of Lanraplenib in NZB/W Mice

| Parameter | Vehicle Control | Lanraplenib (0.25% in chow) | Cyclophosphamide (B585) (Positive Control) |

| Survival at Week 40 | ~40% | Statistically significant improvement (p=0.044) | Statistically significant improvement (p=0.010) |

| Proteinuria (≥100 mg/dL) by Week 40 | ~90% of mice | Development prevented | Development prevented |

| Blood Urea (B33335) Nitrogen | Elevated | Reduced | Reduced |

| Kidney Histology | Severe glomerulonephritis | Significantly preserved morphology, reduced IgG deposition[9][10] | Improved morphology |

| Serum Proinflammatory Cytokines | Elevated | Reduced concentrations | Not reported |

| Splenic B-cell Maturation | Disease-driven maturation | Blocked maturation | Not reported |

Experimental Protocols

In Vitro Human B-Cell Activation Assay

This protocol describes the methodology to assess the effect of Lanraplenib on the activation of primary human B cells.

Methodology:

-

B-Cell Isolation: Isolate primary human B cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.[8]

-

Cell Culture: Culture the isolated B cells in an appropriate medium.

-

Compound Treatment: Pre-incubate the B cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.

-

Stimulation: Stimulate the B cells with 20 µg/mL of anti-human F(ab')2 immunoglobulin M (IgM) to induce activation.[8]

-

Incubation: Incubate the cells for 16 hours at 37°C in a CO2 incubator.[8]

-

Staining: After incubation, wash the cells and stain them with fluorescently-conjugated antibodies against B-cell markers (e.g., CD19) and activation markers (CD69 and CD86).[8]

-

Flow Cytometry: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of B cells expressing CD69 and CD86 in the Lanraplenib-treated groups compared to the vehicle control. Calculate EC50 values based on the dose-response curve.

In Vivo NZB/W Mouse Model for Lupus Nephritis

This protocol outlines the in vivo evaluation of Lanraplenib in a spontaneous model of lupus nephritis.

Methodology:

-

Animal Model: Use female NZB/W mice, which spontaneously develop an autoimmune disease resembling human SLE.

-

Study Initiation: Enroll mice in the study at 28 weeks of age, when signs of the disease are beginning to manifest.[8]

-

Grouping and Dosing: Distribute mice into treatment groups based on body weight and initial proteinuria levels. Administer Lanraplenib formulated in the chow (e.g., at 0.25%) or a vehicle control. A positive control group, such as cyclophosphamide (5 mg/kg/day), can also be included.[2][8]

-

Monitoring:

-

Terminal Analysis (e.g., at 40 weeks):

-

Blood Chemistry: Measure blood urea nitrogen (BUN) as an indicator of kidney function.[8]

-

Histopathology: Harvest kidneys, fix in formalin, and embed in paraffin. Section and stain with H&E and PAS to assess glomerulonephritis, interstitial inflammation, and other pathological changes. Perform immunofluorescence staining for IgG deposition.[9][10]

-

Serology: Collect blood to measure serum concentrations of pro-inflammatory cytokines via immunoassay.[9]

-

Immunophenotyping: Isolate splenocytes and perform flow cytometry to analyze B-cell and T-cell maturation and activation states.[9]

-

-

Statistical Analysis: Compare the outcomes of the Lanraplenib-treated group with the vehicle and positive control groups using appropriate statistical tests (e.g., Kaplan-Meier for survival, Kruskal-Wallis test for BUN).[1]

Clinical Development

Lanraplenib is currently being evaluated in several clinical trials for various autoimmune indications, including:

-

Sjögren's Syndrome [1]

-

Cutaneous Lupus Erythematosus (CLE) [14]

-

Acute Myeloid Leukemia (AML) in combination with other agents.[1][15]

While some studies have shown promise, others have faced challenges such as high dropout rates or not meeting primary endpoints, highlighting the complexities of treating these diseases.[12][14]

Conclusion

This compound is a well-characterized, potent, and selective SYK inhibitor with a clear mechanism of action. Preclinical in vitro and in vivo data demonstrate its ability to modulate immune responses by inhibiting B-cell and macrophage functions. These findings provide a strong rationale for its ongoing clinical investigation in a variety of autoimmune and inflammatory diseases. The detailed methodologies provided in this guide serve as a resource for researchers in the field of immunology and drug development to further explore the therapeutic potential of SYK inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule screening identifies Syk kinase inhibition and rutaecarpine as modulators of macrophage training and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]

- 5. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. inotiv.com [inotiv.com]

- 8. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chondrex.com [chondrex.com]

- 10. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory actions of Syk inhibitors in macrophages involve non-specific inhibition of toll-like receptors-mediated JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amelioration of lupus-like autoimmune disease in NZB/WF1 mice after treatment with a blocking monoclonal antibody specific for complement component C5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Lanraplenib Monosuccinate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lanraplenib (B608459) monosuccinate, a selective spleen tyrosine kinase (Syk) inhibitor. This document details its chemical structure, mechanism of action, and summarizes key experimental data. It is intended to serve as a valuable resource for professionals in the fields of immunology, oncology, and drug development.

Chemical Structure and Properties

Lanraplenib monosuccinate is the monosuccinate salt of Lanraplenib. The active moiety, Lanraplenib, is a potent and selective inhibitor of spleen tyrosine kinase (Syk).[1][2]

| Identifier | Value |

| Chemical Name | 6-[8-({4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]pyrazin-2-amine; butanedioic acid[3] |

| Molecular Formula | C27H31N9O5[3] |

| Molecular Weight | 561.59 g/mol [3] |

| CAS Number | 1800046-97-2[3] |

| SMILES | NC1=CN=CC(=N1)C1=CN2C=CN=C2C(NC2C=CC(=CC=2)N2CCN(CC2)C2COC2)=N1.OC(=O)CCC(O)=O[3] |

Active Moiety: Lanraplenib

| Identifier | Value |

| Chemical Name | 6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine |

| Molecular Formula | C23H25N9O |

| Molecular Weight | 443.50 g/mol [4] |

| CAS Number | 1800046-95-0[5] |

| SMILES | NC1=NC(C2=CN3C=CN=C3C(NC4=CC=C(N5CCN(C6COC6)CC5)C=C4)=N2)=CN=C1[5] |

Mechanism of Action: Inhibition of Spleen Tyrosine Kinase (Syk)

Lanraplenib is a highly selective and orally active inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in signal transduction of immunoreceptors in various hematopoietic cells, including B cells, mast cells, macrophages, and neutrophils.[1][2] By inhibiting Syk, Lanraplenib effectively modulates downstream signaling pathways, leading to the suppression of cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[4]

B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor (BCR) signaling pathway is a key cascade in the adaptive immune system, and its dysregulation is implicated in various autoimmune diseases and B-cell malignancies. Syk is a central component of this pathway. Upon antigen binding to the BCR, Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B, which recruits and activates Syk. Activated Syk then phosphorylates downstream targets, including B-cell linker protein (BLNK) and phospholipase Cγ2 (PLCγ2), initiating a cascade of signaling events that ultimately lead to B-cell activation, proliferation, and antibody production. Lanraplenib's inhibition of Syk disrupts this critical signaling cascade.

Quantitative Data

Lanraplenib has demonstrated potent inhibitory activity in various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Lanraplenib

| Assay | Cell Type/System | IC50 / EC50 | Reference |

| Syk Kinase Inhibition | Recombinant Human Syk | IC50 = 9.5 nM | [1][2] |

| anti-IgM Stimulated Phosphorylation (AKT, BLNK, BTK, ERK, MEK, PKCδ) | Human B Cells | EC50 = 24-51 nM | [3] |

| anti-IgM Mediated CD69 Expression | Human B Cells | EC50 = 112 ± 10 nM | [3] |

| anti-IgM Mediated CD86 Expression | Human B Cells | EC50 = 164 ± 15 nM | [3] |

| anti-IgM/anti-CD40 Co-stimulated B Cell Proliferation | Human B Cells | EC50 = 108 ± 55 nM | [3] |

| Immune Complex-Stimulated TNFα Release | Human Macrophages | EC50 = 121 ± 77 nM | [3] |

| Immune Complex-Stimulated IL-1β Release | Human Macrophages | EC50 = 9 ± 17 nM | [3] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of Syk inhibitors like Lanraplenib. Please note that these are generalized protocols, and specific parameters may need to be optimized for individual laboratory conditions. The exact protocols used in the cited studies for Lanraplenib are proprietary and not publicly available.

In Vitro Syk Kinase Inhibition Assay (Luminescence-Based)

This protocol describes the determination of the IC50 value of a Syk inhibitor using a commercially available luminescence-based kinase assay kit that measures ADP production.

Materials:

-

Recombinant human Syk enzyme

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Syk substrate (e.g., poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤ 1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant Syk enzyme and the substrate in kinase buffer to their optimal working concentrations.

-

Assay Reaction:

-

To each well of a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO in kinase buffer).

-

Add 2 µL of the diluted Syk enzyme.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a mixture of the Syk substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

B-Cell Activation Marker Expression by Flow Cytometry

This protocol outlines the measurement of CD69 and CD86 expression on human B cells following stimulation, as a marker of B-cell activation.

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs) or purified B cells

-

RPMI 1640 medium supplemented with 10% fetal bovine serum

-

Anti-IgM antibody (for stimulation)

-

This compound

-

Fluorochrome-conjugated antibodies against human CD19, CD69, and CD86

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

-

Cell Stimulation: Stimulate the cells with an optimal concentration of anti-IgM antibody for 18-24 hours at 37°C.

-

Staining:

-

Harvest the cells and wash with FACS buffer.

-

Resuspend the cells in FACS buffer containing the fluorochrome-conjugated antibodies against CD19, CD69, and CD86.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Gate on the CD19-positive B-cell population.

-

Analyze the expression of CD69 and CD86 on the B cells.

-

-

Data Analysis:

-

Determine the percentage of CD69+ and CD86+ B cells for each condition.

-

Calculate the EC50 value of this compound for the inhibition of CD69 and CD86 expression.

-

Cytokine Release Assay in Human Macrophages

This protocol describes the measurement of TNFα and IL-1β release from human macrophages stimulated with immune complexes.

Materials:

-

Human peripheral blood monocytes

-

Macrophage colony-stimulating factor (M-CSF)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum

-

Immune complexes (e.g., aggregated human IgG)

-

This compound

-

ELISA kits for human TNFα and IL-1β

Procedure:

-

Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing with M-CSF for 5-7 days.

-

Inhibitor Treatment: Pre-incubate the macrophages with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

-

Cell Stimulation: Stimulate the macrophages with immune complexes for 18-24 hours at 37°C.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentrations of TNFα and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples.

-

Determine the EC50 value of this compound for the inhibition of TNFα and IL-1β release.

-

Clinical Development

Lanraplenib has been investigated in clinical trials for the treatment of various autoimmune diseases. For instance, a Phase 2 study (NCT03285711) evaluated the safety and efficacy of Lanraplenib in adults with lupus membranous nephropathy.[6][7][8]

Conclusion

This compound is a potent and selective Syk inhibitor with a well-defined mechanism of action. Its ability to modulate B-cell and other immune cell functions through the inhibition of Syk-mediated signaling pathways makes it a promising therapeutic candidate for a range of autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the potential of Lanraplenib and other Syk inhibitors.

References

- 1. This compound (GS-9876 monosuccinate) | Syk Inhibitor | DC Chemicals [dcchemicals.com]

- 2. BLNK: a central linker protein in B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xcessbio.com [xcessbio.com]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Study to Evaluate the Safety and Efficacy of Filgotinib and Lanraplenib in Adults With Lupus Membranous Nephropathy (LMN) [clinicaltrials.stanford.edu]

- 8. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and lanraplenib in patients with lupus membranous nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Lanraplenib Monosuccinate: A Technical Overview of its Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib, an investigational inhibitor of Spleen Tyrosine Kinase (Syk), is a molecule of significant interest in the development of therapies for autoimmune diseases.[1][2] The monosuccinate salt form, Lanraplenib monosuccinate, offers specific physicochemical properties advantageous for drug development. A precise understanding of its molecular weight is fundamental for all quantitative aspects of research, from dose calculations to analytical method development. This technical guide provides a detailed breakdown of the molecular weight of this compound, its constituent components, and the experimental protocols for its determination.

Tabulated Molecular Weight Data

For clarity and ease of comparison, the molecular weight information for this compound and its constituent parts is summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| Lanraplenib (free base) | C₂₃H₂₅N₉O | 443.50 | [3][4][5] |

| Succinic Acid | C₄H₆O₄ | 118.09 | [6][7][8] |

| This compound | C₂₇H₃₁N₉O₅ | 561.59 | [3][6][7] |

Note: The molecular weight of this compound is the sum of the molecular weights of Lanraplenib and succinic acid.

Experimental Determination of Molecular Weight

The molecular weight of a small molecule like this compound is typically determined with high accuracy using mass spectrometry.[9][10] Other methods like Diffusion-Ordered Spectroscopy (DOSY-NMR) can also be employed for molecular weight estimation in solution.[11][12]

Key Experimental Protocol: Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9][13] For a small molecule, the peak corresponding to the molecular ion (M+) directly provides its molecular weight. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.[13]

A generalized workflow for the determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

-

Infusion and Ionization: The sample solution is introduced into the ESI source of the mass spectrometer. A high voltage is applied to a capillary, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

-

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak. For this compound, one would expect to observe a prominent ion corresponding to the protonated molecule [M+H]⁺.

Visualizing Experimental and Logical Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the signaling pathway in which Lanraplenib is active.

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Caption: Simplified Syk Signaling Pathway and Point of Inhibition by Lanraplenib.

References

- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]

- 3. Lanraplenib | C23H25N9O | CID 118161062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Succinic acid - Butanedioic acid, Succinic acid [sigmaaldrich.com]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 11. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

Lanraplenib Monosuccinate: A Technical Guide to DMSO Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of lanraplenib (B608459) monosuccinate in dimethyl sulfoxide (B87167) (DMSO), a critical parameter for in vitro assay development and compound handling. Furthermore, it details the experimental protocols for solubility determination and delineates the molecular signaling pathways affected by this potent and selective Spleen Tyrosine Kinase (SYK) inhibitor.

Core Topic: Solubility in DMSO

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and utility in preclinical research. For cell-based assays, compounds are typically dissolved in an organic solvent, most commonly DMSO, to create a high-concentration stock solution, which is then diluted to the final desired concentration in an aqueous buffer or cell culture medium.

Quantitative Solubility Data

The solubility of lanraplenib and its monosuccinate salt in DMSO has been reported by various suppliers. It is important to note that the specific form of the compound (free base vs. salt) and the condition of the DMSO (e.g., hygroscopy) can significantly impact solubility.[1][2] The use of fresh, anhydrous DMSO and techniques such as sonication are often recommended to achieve maximum solubility.[2][3][4]

| Compound Form | Reported Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Notes | Source |

| Lanraplenib Monosuccinate | 125 mg/mL | 222.58 mM | Requires ultrasonic treatment. | [2][3] |

| Lanraplenib | 89 mg/mL | 200.67 mM | Moisture-absorbing DMSO reduces solubility. | [1] |

| Lanraplenib | 40 mg/mL | ~90.2 mM | Requires sonication. | [4] |

Note: The molecular weight of this compound is 561.59 g/mol [2][3] and lanraplenib free base is 443.5 g/mol .[4] Molar concentrations are calculated based on these values.

Experimental Protocols

Accurate determination of solubility is crucial for reliable experimental outcomes. Below are generalized protocols for kinetic solubility assessment, a common method used in early drug discovery.

Protocol 1: Kinetic Solubility Determination by Visual Inspection

This method provides a rapid, qualitative assessment of solubility.

-

Preparation of Stock Solution: Accurately weigh a specific amount of this compound powder and add it to a known volume of fresh, anhydrous DMSO to achieve the highest target concentration (e.g., 125 mg/mL).

-

Dissolution: Facilitate dissolution by vortexing and/or placing the vial in an ultrasonic bath until the solution is clear and free of visible particulates.[2][3]

-

Equilibration: Allow the solution to stand at room temperature for a set period (e.g., 24 hours) to ensure it remains stable.

-

Observation: Visually inspect the solution for any signs of precipitation. The absence of precipitate indicates that the compound is soluble at that concentration under the specified conditions.

Protocol 2: Spectrophotometric Solubility Measurement

This quantitative method determines the concentration of the dissolved compound in a saturated solution.

-

Prepare Saturated Solution: Add an excess amount of this compound to a known volume of DMSO in a microcentrifuge tube.

-

Equilibrate: Shake or rotate the mixture at a constant temperature (e.g., 25°C) for a defined period (typically 24-48 hours) to allow the solution to reach equilibrium.[5]

-

Separate Solid from Liquid: Centrifuge the suspension at high speed (e.g., >10,000 x g) to pellet the excess, undissolved solid.[6]

-

Sample and Dilute: Carefully collect an aliquot of the clear supernatant, ensuring no solid material is disturbed. Perform a serial dilution of the supernatant with fresh DMSO.

-

Quantify: Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the compound's λmax. Calculate the concentration of the original supernatant by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

Mechanism of Action and Signaling Pathway

Lanraplenib is a highly selective inhibitor of Spleen Tyrosine Kinase (SYK), a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in mediating immunoreceptor signaling in various immune cells, including B-cells, macrophages, and mast cells.[7][8] Its mechanism of action is central to its therapeutic potential in autoimmune and inflammatory diseases.

SYK Signaling Pathway Inhibition

The canonical SYK signaling pathway, initiated by B-cell receptor (BCR) engagement, is a primary target of lanraplenib. Upon antigen binding to the BCR, associated SRC family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs).[7] This creates a docking site for SYK, which is recruited via its tandem SH2 domains.[7] Once activated, SYK phosphorylates downstream adaptor proteins like BLNK, leading to the activation of multiple signaling cascades including PI3K, BTK, and MAPK pathways, which ultimately drive B-cell proliferation, survival, and activation.[7] Lanraplenib exerts its effect by inhibiting SYK's kinase activity, thereby blocking the phosphorylation of its downstream targets.[2][3]

Experimental Workflow Visualization

To assess the biological activity of lanraplenib in vitro, a standard workflow involves treating immune cells with the inhibitor before stimulating a relevant signaling pathway. The diagram below illustrates a typical experimental process to measure the effect of lanraplenib on B-cell activation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Lanraplenib Monosuccinate: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib (B608459) (GS-9876) is a potent, selective, and orally bioavailable inhibitor of Spleen Tyrosine Kinase (SYK), a key mediator of signaling pathways in various immune cells.[1][2][3] SYK plays a crucial role in the activation, survival, and migration of B cells, as well as in Fc receptor-mediated activation of myeloid cells such as monocytes and macrophages.[4][5] As a non-receptor tyrosine kinase, SYK is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, as well as certain hematological malignancies.[3][6] This technical guide provides a comprehensive overview of the preclinical data for lanraplenib monosuccinate, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action

Lanraplenib is a second-generation SYK inhibitor designed for once-daily administration.[3][5] It selectively targets the intracellular SYK enzyme, thereby blocking downstream signaling cascades that are critical for immune cell function.[4][7] Upon activation of immunoreceptors like the B-cell receptor (BCR) or Fc receptors (FcR), SYK is recruited and activated, leading to the phosphorylation of downstream targets and the activation of multiple signaling pathways, including phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways.[5] By inhibiting SYK, lanraplenib effectively attenuates these signaling events, leading to a reduction in immune cell activation and pro-inflammatory responses.[5][7]

Figure 1: Lanraplenib's Mechanism of Action.

In Vitro Pharmacology

The in vitro activity of lanraplenib has been characterized in a variety of biochemical and cell-based assays, demonstrating its potent and selective inhibition of SYK and its functional consequences on immune cell responses.

Biochemical and Cellular Potency

| Assay Type | Target/Cell Line | Endpoint | IC50/EC50 (nM) | Reference |

| Biochemical Assay | SYK Enzyme | Inhibition of kinase activity | 9.5 | [1][2] |

| Cellular Assay | Ramos (Human B-cell line) | Inhibition of anti-IgM induced BLNK phosphorylation | 24 | [1] |

| Cellular Assay | Human B-cells | Inhibition of anti-IgM stimulated phosphorylation of AKT, BLNK, BTK, ERK, MEK, and PKCδ | 24-51 | [1][2] |

| Cellular Assay | Human B-cells | Inhibition of anti-IgM mediated CD69 expression | 112 ± 10 | [1][2] |

| Cellular Assay | Human B-cells | Inhibition of anti-IgM mediated CD86 expression | 164 ± 15 | [1][2] |

| Cellular Assay | Human B-cells | Inhibition of anti-IgM/anti-CD40 co-stimulated proliferation | 108 ± 55 | [1][2] |

| Cellular Assay | Human Macrophages | Inhibition of IC-stimulated TNFα release | 121 ± 77 | [1][2] |

| Cellular Assay | Human Macrophages | Inhibition of IC-stimulated IL-1β release | 9 ± 17 | [1][2] |

| Cellular Assay | Primary Human B-cells | Inhibition of B cell activating factor (BAFF)-mediated survival | - | [7] |

| Cellular Assay | Primary Human B-cells | Inhibition of CD69 expression | 298 - 340 | [7] |

| Cellular Assay | Primary Human B-cells | Inhibition of B cell maturation (CD27 expression) | 245 | [7] |

| Cellular Assay | Primary Human B-cells | Inhibition of IgM secretion | 216 | [7] |

Experimental Protocols

Inhibition of SYK in Ramos Cells:

-

Cell Line: Human Ramos B-cells.

-

Method: Cells were pre-incubated with lanraplenib for 1 hour.

-

Stimulation: Cells were stimulated with anti-human IgM F(ab')2 for 5 minutes.

-

Endpoint: Reduction in the phosphorylation of BLNK at the Y96 residue was assessed using a Meso Scale Discovery (MSD) high bind plate assay.[1]

B-cell Activation and Proliferation Assays:

-

Cells: Primary human B-cells.

-

Method: Cells were treated with lanraplenib prior to stimulation.

-

Stimulation:

-

Activation: Anti-IgM antibodies.

-

Proliferation: Anti-IgM and anti-CD40 antibodies.

-

-

Endpoints:

Macrophage Cytokine Release Assay:

-

Cells: Human macrophages.

-

Method: Cells were treated with lanraplenib.

-

Stimulation: Immune complex (IC).

Figure 2: General In Vitro Experimental Workflow.

In Vivo Pharmacology

The in vivo efficacy of lanraplenib has been evaluated in several preclinical models of inflammatory diseases and acute myeloid leukemia (AML).

Autoimmune and Inflammatory Disease Models

Collagen-Induced Arthritis (CIA) in Rats:

-

Model: Short and long-term rat models of CIA.

-

Dosing: Once-daily oral administration.

-

Results: Lanraplenib demonstrated a dose-dependent improvement in clinical scores and histopathology parameters. Significant efficacy was achieved at doses that produced trough pSYK inhibition of less than 50%.[2]

Lupus Nephritis in NZB/W Mice:

-

Model: New Zealand black/white (NZB/W) murine model of systemic lupus erythematosus (SLE) and lupus nephritis.[7][8]

-

Dosing: Administered in chow at concentrations of 0.075% and 0.25%, resulting in approximately 50% and 80% SYK target coverage, respectively.[9]

-

Results:

-

Prevented the development of proteinuria and reduced blood urea (B33335) nitrogen concentrations.[7][8]

-

Significantly preserved kidney morphology, as measured by glomerular diameter, protein cast severity, interstitial inflammation, and vasculitis.[7][8]

-

Reduced serum concentrations of proinflammatory cytokines.[8][9]

-

Blocked disease-driven B-cell maturation and T-cell memory maturation in the spleen.[8][9]

Acute Myeloid Leukemia (AML) Models

Ex Vivo Studies with Patient-Derived AML Cells:

-

Models: Peripheral blood- and bone marrow-derived blasts from AML patients with diverse mutational backgrounds (including NPM1, FLT3, PTPN11, and NRAS mutations).[6]

-

Treatment: Cells were treated with lanraplenib for 6 to 9 days.

-

Results: Lanraplenib showed comparable effects on cell viability to entospletinib (B612047), another SYK inhibitor.[6]

In Vivo Xenograft Models:

-

Model: MV4;11 cell line-derived xenograft model (FLT3-ITD mutated AML).[10]

-

Dosing: 75 mg/kg administered twice daily via subcutaneous injections for 28 days, alone or in combination with the FLT3 inhibitor gilteritinib (B612023).[10]

-

Results: The combination of lanraplenib and gilteritinib showed significant tumor growth inhibition compared to either single agent.[10]

-

Model: Patient-derived xenograft (PDX) models of AML.[11][12]

-

Results: The combination of lanraplenib and gilteritinib led to deeper reductions in leukemic burden in the peripheral blood and bone marrow after 28 days of treatment and significantly extended overall survival compared to either single agent.[11][12][13]

Figure 3: General In Vivo Experimental Workflow.

Pharmacokinetics

Preclinical pharmacokinetic studies have demonstrated that lanraplenib has properties suitable for once-daily oral dosing.[5]

| Species | Clearance | Oral Bioavailability | Key Feature | Reference |

| Preclinical Species (unspecified) | Moderate | 60-100% | Well predicted from in vitro hepatocyte stability assays. | [5] |

| Human | Low predicted in vivo clearance | - | Excellent stability in human hepatocytes. | [5] |

A key advantage of lanraplenib over the first-generation SYK inhibitor entospletinib is its lack of a drug-drug interaction with proton pump inhibitors (PPIs), which was a developmental limitation for entospletinib in inflammatory diseases.[3][5]

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for autoimmune diseases and potentially for certain hematological malignancies. Its potent and selective inhibition of SYK translates to robust efficacy in a range of in vitro and in vivo models. The favorable pharmacokinetic profile, particularly its suitability for once-daily oral administration and the absence of a pH-dependent absorption issue, positions lanraplenib as a promising next-generation SYK inhibitor. Further clinical investigation is warranted to establish its safety and efficacy in patient populations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. tipranks.com [tipranks.com]

- 12. Kronos Bio Presents Preclinical Data Supporting [globenewswire.com]

- 13. marketscreener.com [marketscreener.com]

Lanraplenib Monosuccinate: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lanraplenib (B608459) Monosuccinate

Lanraplenib (formerly GS-9876) is an orally bioavailable, potent, and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, including B cells, macrophages, mast cells, and neutrophils.[1][2][3] Its involvement in immunoreceptor signaling, particularly through the B cell receptor (BCR) and Fc receptors (FcR), makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[1][3][4] Lanraplenib has been developed as a second-generation SYK inhibitor with pharmacokinetic properties suitable for once-daily dosing and is currently under investigation for the treatment of several autoimmune disorders, including systemic lupus erythematosus (SLE), lupus nephritis (LN), cutaneous lupus erythematosus (CLE), and Sjögren's syndrome.[1][2][5][6][7]

Mechanism of Action of Lanraplenib

Lanraplenib exerts its therapeutic effects by inhibiting the catalytic activity of SYK.[1] In immune cells, the activation of immunoreceptors containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the BCR and FcRs, leads to the phosphorylation of these ITAMs by Src-family kinases.[1][8] This phosphorylation creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the receptor complex and subsequent activation through autophosphorylation and further phosphorylation by Src-family kinases.[8][9]

Activated SYK then phosphorylates a range of downstream substrate proteins, including B-cell Linker (BLNK) and Phospholipase C gamma 2 (PLCγ2), initiating a cascade of signaling events.[1] This signaling cascade ultimately results in the activation of key pathways such as the phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways.[1][10] These pathways drive various cellular responses critical to the pathogenesis of autoimmune diseases, including B cell proliferation, differentiation, and antibody production, as well as the release of pro-inflammatory cytokines by macrophages.[3][4]

By inhibiting SYK, Lanraplenib effectively blocks these downstream signaling events, thereby attenuating the activation of B cells and other immune cells, reducing the production of autoantibodies and inflammatory mediators.[1][3]

Signaling Pathway of SYK Inhibition by Lanraplenib

Caption: SYK Signaling Pathway and Lanraplenib's Point of Inhibition.

Quantitative Data on Lanraplenib Activity

In Vitro Potency and Cellular Activity

| Assay | Cell Type/System | Parameter | Lanraplenib Concentration | Reference |

| SYK Biochemical Assay | Cell-free | IC50 | 9.5 nM | [1] |

| BLNK Phosphorylation | Ramos B cells (human) | EC50 | 24 nM | [1] |

| Downstream BCR Signaling (pAKT, pBLNK, pBTK, pERK, pMEK, pPKCδ) | Human B cells | EC50 | 24-51 nM | [1] |

| B cell Activation (CD69 Expression) | Human B cells | EC50 | 112 ± 10 nM | [1] |

| B cell Activation (CD86 Expression) | Human B cells | EC50 | 164 ± 15 nM | [1] |

| B cell Proliferation (anti-IgM/anti-CD40 stimulated) | Human B cells | EC50 | 108 ± 55 nM | [1] |

| B cell Survival (BAFF-mediated) | Human B cells | EC50 | 130 nM | [3] |

| B cell Maturation (CD27 Expression) | Naïve Human B cells | EC50 | 245 nM | [3] |

| IgM Production | Naïve Human B cells | EC50 | 216 nM | [3] |

| Pro-inflammatory Cytokine Release (TNFα) | Human macrophages | EC50 | 121 ± 77 nM | [1] |

| Pro-inflammatory Cytokine Release (IL-1β) | Human macrophages | EC50 | 9 ± 17 nM | [1] |

| Pro-inflammatory Cytokine Release (IL-6) | Human macrophages | EC50 | >1000 nM | [1] |

In Vivo Efficacy in Preclinical Autoimmune Models

| Animal Model | Disease | Treatment | Key Findings | Reference |

| NZB/W F1 Mice | Lupus Nephritis | Lanraplenib (0.25% in chow) | - Significantly improved overall survival at week 40- Prevented the development of proteinuria- Reduced blood urea (B33335) nitrogen (BUN) concentrations- Preserved kidney morphology (reduced glomerular diameter, protein casts, inflammation)- Reduced glomerular IgG deposition- Decreased serum levels of pro-inflammatory cytokines (MCP-1, MIP-1α, TNF-α)- Inhibited B cell maturation in the spleen | [3] |

| Collagen-Induced Arthritis (CIA) Rats | Rheumatoid Arthritis | Lanraplenib (once-daily dosing) | - Dose-dependent improvement in clinical score and histopathology parameters | [1] |

Clinical Trial Data

| Disease | Phase | Lanraplenib Dose | Primary Endpoint | Outcome | Reference |

| Cutaneous Lupus Erythematosus (CLE) | 2 | 30 mg once daily | Change from baseline in CLASI-A score at week 12 | Not met. Least squares mean change: -4.5 (vs. -5.5 for placebo) | [5][11] |

| Sjögren's Syndrome | 2 | 30 mg once daily | Proportion of patients with specified improvement at week 12 | Not met. 42.3% of patients on Lanraplenib met the endpoint (vs. 26.7% for placebo, p=0.16) | [2][7] |

| Lupus Membranous Nephropathy | 2 | 30 mg once daily | Change in 24-hour urine protein at week 16 | No reduction in urine protein was observed; high dropout rate in the Lanraplenib group. | [6] |

Experimental Protocols

In Vitro B Cell Functional Assays

Objective: To assess the effect of Lanraplenib on primary human B cell survival, activation, maturation, and immunoglobulin production.

Materials:

-

Frozen human peripheral blood mononuclear cells (PBMCs) from healthy donors or SLE patients

-

Lanraplenib monosuccinate

-

DMSO (vehicle control)

-

Recombinant human B-cell activating factor (BAFF)

-

Anti-human F(ab')2 IgM

-

Antibodies for flow cytometry: anti-CD69, anti-CD86, anti-CD3, anti-CD19, anti-CD27

-

Stimulation cocktail for maturation: F(ab')2 anti-human IgD, IL-2, IL-10, human MEGACD40L

-

RealTime-Glo™ MT Cell Viability Assay kit

-

Human antibody isotyping 7-plex immunoassay kit

Protocol for B Cell Survival Assay:

-

Thaw and culture human PBMCs.

-

Isolate B cells using a negative selection kit.

-

Seed B cells in a 96-well plate.

-

Pre-treat cells with a serial dilution of Lanraplenib or DMSO for 1 hour.

-

Stimulate cells with recombinant human BAFF (final concentration, e.g., 10 ng/mL).

-

Incubate for 72 hours.

-

Measure cell viability using the RealTime-Glo™ MT Cell Viability Assay according to the manufacturer's instructions.

-

Calculate EC50 values using a non-linear regression analysis.

Protocol for B Cell Activation Assay:

-

Isolate and seed human B cells as described above.

-

Pre-treat cells with Lanraplenib or DMSO for 1 hour.

-

Stimulate cells with anti-human F(ab')2 IgM (final concentration, e.g., 20 µg/mL) for 16 hours.

-

Stain cells with fluorescently labeled antibodies against CD69 and CD86.

-

Analyze the expression of CD69 and CD86 on the B cell population (gated on CD19+ cells) using a flow cytometer.

-

Determine EC50 values based on the inhibition of activation marker expression.

Protocol for B Cell Maturation and Immunoglobulin Production Assay:

-

Isolate naïve B cells (CD27-) by negative selection.

-

Pre-treat naïve B cells with Lanraplenib or DMSO.

-

Stimulate cells with a cocktail of F(ab')2 anti-human IgD, IL-2, IL-10, and human MEGACD40L for 7 days.

-

After 7 days, harvest the cells and supernatant.

-

Stain the cells with antibodies against CD3, CD19, and CD27 and analyze by flow cytometry to assess maturation (percentage of CD19+CD27+ cells).

-

Measure the concentration of IgM in the supernatant using a human antibody isotyping immunoassay kit.

-

Calculate EC50 values for the inhibition of maturation and IgM production.

In Vivo Lupus Nephritis Model in NZB/W F1 Mice

Objective: To evaluate the efficacy of Lanraplenib in a preclinical model of SLE and lupus nephritis.

Experimental Workflow:

Caption: Experimental workflow for the in vivo NZB/W mouse model study.

Protocol Details:

-

Animals: Female New Zealand Black/White (NZB/W) F1 mice, aged 28 weeks at the start of the study.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Treatment Groups (n=15 per group):

-

Vehicle control (formulated in chow)

-

Lanraplenib (0.075% w/w in chow)

-

Lanraplenib (0.25% w/w in chow)

-

Positive control: Cyclophosphamide (5 mg/kg, daily intraperitoneal injection)

-

-

Treatment Duration: 12 weeks (from week 28 to week 40).

-

Monitoring:

-

Body weight and proteinuria (urine dipstick) were measured weekly.

-

Blood samples were collected at weeks 28, 34, and 40 for the analysis of anti-dsDNA antibodies.

-

Pharmacokinetic blood samples were collected at weeks 29, 31, and 35.

-

-

Endpoint Analysis (at week 40 or time of euthanasia):

-

Survival: Kaplan-Meier survival curves were generated.

-

Renal Function: Blood Urea Nitrogen (BUN) was measured.

-

Kidney Histology: Kidneys were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). Glomerulopathy was scored based on glomerular diameter, protein cast severity, interstitial inflammation, vasculitis, and the frequency of glomerular crescents. Glomerular IgG deposition was assessed by immunofluorescence.

-

Serum Cytokines: Serum levels of pro-inflammatory cytokines were measured using a multiplex immunoassay.

-

Splenocyte Analysis: Spleens were harvested, and single-cell suspensions were prepared. Splenocytes were stained with a panel of antibodies to identify different B cell maturation stages (e.g., using markers like B220, IgD, IgM, CD138, CD19, CD27) by flow cytometry.

-

Ramos Cell BLNK Phosphorylation Assay

Objective: To determine the potency of Lanraplenib in inhibiting SYK-mediated phosphorylation of its direct substrate, BLNK, in a B cell line.

Materials:

-

Ramos B cell line (human Burkitt's lymphoma)

-

This compound

-

DMSO (vehicle control)

-

Anti-human IgM F(ab')2 fragment

-

Cell lysis buffer containing phosphatase and protease inhibitors

-

Assay plates (e.g., MSD high bind plates)

-

Antibodies for detection: anti-BLNK (Y96) phosphorylation-specific antibody and a detection antibody (e.g., SULFO-TAG labeled).

Protocol:

-

Culture Ramos B cells to an appropriate density.

-